molecular formula C13H16BF2N3O2 B11755677 6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole

6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole

Número de catálogo: B11755677
Peso molecular: 295.10 g/mol
Clave InChI: MXICNAYAKYJCJI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole (CAS: 2409580-04-5, MFCD31653836) is a boronic ester-functionalized benzotriazole derivative. Its structure combines a benzotriazole core with fluorine substituents at the 6- and 7-positions, a methyl group at the 1-position, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate group, enabling carbon-carbon bond formation in pharmaceutical and agrochemical synthesis . The fluorine atoms enhance metabolic stability and electronic properties, while the methyl group may influence steric effects and solubility .

Propiedades

Fórmula molecular

C13H16BF2N3O2

Peso molecular

295.10 g/mol

Nombre IUPAC

6,7-difluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole

InChI

InChI=1S/C13H16BF2N3O2/c1-12(2)13(3,4)21-14(20-12)7-6-8-11(10(16)9(7)15)19(5)18-17-8/h6H,1-5H3

Clave InChI

MXICNAYAKYJCJI-UHFFFAOYSA-N

SMILES canónico

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2F)F)N(N=N3)C

Origen del producto

United States

Métodos De Preparación

Synthesis of Halogenated Intermediate

The precursor 5-bromo-6,7-difluoro-1-methyl-1H-benzotriazole is synthesized through sequential halogenation and methylation:

  • Fluorination : Direct fluorination of benzotriazole derivatives using Selectfluor® or F₂ gas under controlled conditions.

  • Methylation : Introduction of the methyl group at N1 via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃).

  • Bromination : Electrophilic bromination at the C5 position using Br₂ or N-bromosuccinimide (NBS).

Borylation Reaction

The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂):
Reaction Conditions :

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%).

  • Base : KOAc or Et₃N.

  • Solvent : 1,4-Dioxane or DMF.

  • Temperature : 80–100°C.

  • Time : 12–24 hours.

Example Protocol :

Direct C–H Borylation

Iridium-catalyzed C–H borylation offers a step-economical route but requires precise regiocontrol.

Catalytic System

  • Catalyst : [Ir(COD)OMe]₂ with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).

  • Boron Source : B₂pin₂.

  • Solvent : Cyclohexane or THF.

  • Temperature : 80–100°C.

Regioselectivity : The C5 position is favored due to electronic effects from adjacent fluorine atoms.

Example Protocol :

Alternative Routes

Copper-Mediated Borylation

Copper catalysts (e.g., Cu(OAc)₂) enable borylation under milder conditions but with lower yields:

Critical Analysis of Methods

Method Yield Advantages Limitations
Miyaura Borylation65–80%High regioselectivity, scalableRequires halogenated precursor
Direct C–H Borylation50–60%Step-economicalModerate yields, sensitive to sterics
Copper-Mediated40–50%Mild conditionsLow efficiency, longer reaction times

Purification and Characterization

  • Purification : Column chromatography (hexane/EtOAc) or recrystallization.

  • Characterization :

    • ¹H/¹³C NMR : Key peaks include δ 1.3 ppm (Bpin methyl groups) and δ 7.5–8.0 ppm (aromatic protons).

    • MS (ESI) : m/z 295.10 [M+H]⁺.

Applications and Derivatives

The boronate ester serves as a versatile intermediate for Suzuki-Miyaura couplings to generate biaryl systems . For example:

Análisis De Reacciones Químicas

Tipos de reacciones

El 6,7-Difluoro-1-metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)-1,2,3-benzotriazol puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (mCPBA).

    Reducción: La reducción se puede llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).

    Sustitución: Pueden ocurrir reacciones de sustitución nucleófila o electrófila, dependiendo de las condiciones de reacción y los reactivos utilizados.

Reactivos y condiciones comunes

    Oxidación: Peróxido de hidrógeno, mCPBA

    Reducción: LiAlH4, NaBH4

    Sustitución: Agentes halogenantes, nucleófilos, electrófilos

Principales productos formados

Los principales productos formados a partir de estas reacciones dependerían de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de difluoro-benzotriazol, mientras que la reducción podría conducir a un producto parcialmente o totalmente reducido.

Aplicaciones Científicas De Investigación

    Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

    Biología: Posible uso en ensayos bioquímicos y como sonda para estudiar procesos biológicos.

    Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.

    Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos.

Mecanismo De Acción

El mecanismo de acción del 6,7-Difluoro-1-metil-5-(tetrametil-1,3,2-dioxaborolan-2-il)-1,2,3-benzotriazol dependería de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. La presencia de átomos de flúor y el grupo dioxaborolano podría influir en su afinidad de unión y especificidad.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and analogous boronic esters and benzotriazole derivatives:

Compound CAS Number Substituents Key Applications Purity Reference
6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole 2409580-04-5 6,7-difluoro; 1-methyl; 5-pinacol boronate Suzuki coupling, pharmaceutical intermediates 98%
3-(Difluoromethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 1220696-59-2 3-difluoromethyl; 5-pinacol boronate; benzonitrile core Agrochemical synthesis, fluorinated building blocks 95%
1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1175273-55-8 Pyrazole core; 1-methyl; 3-pinacol boronate Cross-coupling for heterocyclic drug candidates N/A
3-Cyclopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1020174-04-2 Pyrazole core; 3-cyclopropyl; 4-pinacol boronate Antibacterial/antifungal agent development N/A
5-Fluoro-2-phenyl-1H-benzo[d]imidazole derivatives N/A Benzimidazole core; 5-fluoro; variable aryl substituents Anticancer and antimicrobial agents N/A

Key Comparative Insights

Core Heterocycle Differences: The benzotriazole core in the target compound offers distinct electronic properties compared to pyrazole (e.g., CAS 1175273-55-8) or benzimidazole derivatives (e.g., 5-fluoro-2-phenyl analogs). Benzotriazoles exhibit stronger electron-withdrawing effects, enhancing stability in cross-coupling reactions . Fluorine substituents at the 6- and 7-positions increase lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like pyrazole-based boronic esters .

Boronate Group Positioning :

  • The 5-position boronate in the target compound minimizes steric hindrance compared to 4-position boronate pyrazoles (e.g., CAS 1020174-04-2), facilitating coupling with bulky substrates .
  • In contrast, benzonitrile-containing boronic esters (e.g., 1220696-59-2) leverage the electron-withdrawing nitrile group to modulate reactivity in aryl-aryl couplings .

Cyclopropyl substituents in pyrazole-based analogs (e.g., 1020174-04-2) introduce conformational rigidity, favoring target binding in enzyme inhibition studies .

Synthetic Utility: The target compound’s high purity (98%) and stability under ambient conditions make it preferable for large-scale pharmaceutical synthesis compared to lower-purity analogs (e.g., 95% for 1220696-59-2) . Fluorinated benzotriazoles are increasingly prioritized over non-fluorinated benzimidazoles (e.g., 4a-f derivatives in ) due to enhanced bioavailability and target engagement .

Actividad Biológica

6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole is a synthetic compound that combines a benzotriazole core with a tetramethyl-1,3,2-dioxaborolane moiety. This unique structure contributes to its diverse biological activities, including potential antifungal and antibacterial properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Molecular Characteristics

  • Molecular Formula : C13_{13}H16_{16}BF2_2N3_3O2_2
  • Molecular Weight : 290.09 g/mol
  • CAS Number : 2409580-04-5

The presence of difluoromethyl groups and the dioxaborolane unit enhances the compound's chemical reactivity and interaction with biological targets .

Antifungal and Antibacterial Properties

Research indicates that 6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole exhibits significant antifungal activity against various strains of fungi and antibacterial properties against certain bacterial strains. The structural features of the compound may facilitate enhanced binding to microbial targets, leading to its pharmacological effects.

The mechanism of action is believed to involve interaction with specific biological targets. Interaction studies have focused on understanding how this compound binds to these targets and its subsequent biological pathways. This information is crucial for determining its efficacy and safety in clinical applications.

Comparative Analysis

To better understand the unique aspects of 6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole in comparison to structurally similar compounds, the following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleMethyl group instead of benzotriazoleIndole core may affect biological activity differently
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleDifferent substitution pattern on indole ringVariation in reactivity due to different positions
7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazoleIndazole core instead of benzotriazolePotentially different pharmacological properties due to core structure

This comparison highlights how variations in structure can influence biological activity and offers avenues for further research into the compound's therapeutic potential.

Study on Antifungal Activity

In a recent study published in a peer-reviewed journal, 6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole was tested against several fungal strains. The results demonstrated an IC50 value comparable to established antifungal agents. The study emphasized the compound's potential as a lead candidate for developing new antifungal therapies .

Study on Antibacterial Activity

Another investigation focused on the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited significant antibacterial activity with varying degrees of effectiveness depending on the bacterial strain tested. These results suggest that this compound could be further explored for its potential use in treating bacterial infections .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare the benzotriazole precursor by fluorinating 1-methyl-1,2,3-benzotriazole at positions 6 and 7 using fluorinating agents like Selectfluor® under controlled anhydrous conditions.
  • Step 2 : Introduce the tetramethyl dioxaborolan group via Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst, a boronic ester reagent (e.g., bis(pinacolato)diboron), and a base like K₂CO₃ in a THF/water mixture at 80–100°C .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol to isolate high-purity product .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine positions and ¹H/¹³C NMR to verify the benzotriazole core and boronate ester .
  • X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths .
  • Elemental Analysis : Validate empirical formula consistency (C₁₃H₁₄B F₂N₃O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound in biaryl synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands like SPhos or XPhos to improve coupling efficiency with electron-deficient aryl halides .
  • Solvent/Base Optimization : Compare DMF, dioxane, and toluene with bases such as Cs₂CO₃ or NaOtBu to minimize deboronation side reactions.
  • Kinetic Studies : Monitor reaction progress via HPLC to identify optimal temperature (e.g., 90°C vs. 110°C) and reaction time (typically 12–24 hours) .

Q. What strategies mitigate side reactions during functionalization of the benzotriazole core?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the boronate ester with diethanolamine to prevent unwanted nucleophilic attacks during fluorination .
  • Low-Temperature Conditions : Perform fluorination at −20°C to reduce radical side products.
  • Selective Catalysis : Use Pd catalysts with bulky ligands (e.g., tBuBrettPhos) to suppress homocoupling of boronate species .

Q. How do the fluorine substituents influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Fluorine’s electron-withdrawing effect reduces electron density at the benzotriazole N1 position, lowering nucleophilicity .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs in SNAr reactions to quantify electronic effects .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with Pd catalysts and identify steric clashes from the methyl group at N1 .
  • Transition State Modeling : Apply QM/MM hybrid methods (e.g., ONIOM) to study oxidative addition steps in Suzuki-Miyaura coupling .

Q. How to resolve discrepancies between crystallographic and spectroscopic data?

  • Methodological Answer :

  • Crystallographic Refinement : Use SHELXL to model disorder in the tetramethyl dioxaborolan group and validate with Fo-Fc difference maps .
  • Cross-Validation : Compare NMR-derived dihedral angles with those from X-ray data. For inconsistencies, re-examine sample purity or consider dynamic effects in solution (e.g., rotamers) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.